molecular formula C6H6O2 B1594671 3-Methylfuran-2-carbaldehyde CAS No. 33342-48-2

3-Methylfuran-2-carbaldehyde

Cat. No. B1594671
CAS RN: 33342-48-2
M. Wt: 110.11 g/mol
InChI Key: DSMRYCOTKWYTRF-UHFFFAOYSA-N
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Description

3-Methylfuran-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is an organic compound with the molecular formula C6H6O2 and a molecular weight of 110.11 g/mol. This compound is also known as 3-Methyl-2-furoic aldehyde or 3-Methyl-2-furaldehyde.

Scientific Research Applications

Synthesis and Chemical Reactions

3-Methylfuran-2-carbaldehyde plays a crucial role in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of heterocyclic carbaldehydes through direct γ-C(sp3)-H arylation, enabling the creation of a library of functionally diverse products (Reddy et al., 2020). Furthermore, it serves as a C1 building block in the synthesis of bioactive quinazolin-4(3H)-ones, showcasing its utility in green chemistry and pharmaceutical applications (Yu et al., 2018).

Atmospheric Chemistry

In atmospheric chemistry, this compound has been studied for its interaction with atmospheric oxidants. The kinetic and product studies from its reactions with radicals like OH and NO3 offer insights into atmospheric degradation processes and environmental impact (Tapia et al., 2010).

Organic Chemistry and Medicinal Applications

In organic chemistry, this compound contributes to the development of antimicrobial agents. Its derivatives, when synthesized with certain compounds, exhibit significant antimicrobial activity, highlighting its potential in medicinal chemistry (Bairagi et al., 2009).

Advanced Material Science

This compound also finds applications in advanced material science. For example, its use in synthesizing high nuclearity barrel-like single molecule magnets demonstrates its versatility in the field of materials and nanotechnology (Giannopoulos et al., 2014).

Biochemical Analysis

Biochemical Properties

3-Methylfuran-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in oxidative stress responses . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . For instance, high doses of this compound have been associated with toxic effects, including liver damage and oxidative stress. These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase and cytochrome P450, which are involved in its metabolism . These interactions can affect the metabolic flux and levels of various metabolites. For example, the oxidation of this compound by aldehyde dehydrogenase leads to the formation of 3-methylfuran-2-carboxylic acid, a key intermediate in its metabolic pathway.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can influence its biochemical activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.

properties

IUPAC Name

3-methylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c1-5-2-3-8-6(5)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMRYCOTKWYTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027921
Record name 3-Methylfuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33342-48-2, 123698-33-9
Record name 2-Furancarboxaldehyde, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033342482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furancarboxaldehyde, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123698339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylfuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-2-furaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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